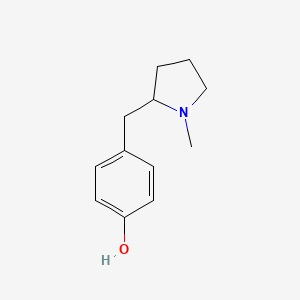

2-(4-Hydroxybenzyl)-1-methylpyrrolidine

Description

2-(4-Hydroxybenzyl)-1-methylpyrrolidine is a pyrrolidine derivative featuring a 4-hydroxybenzyl substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as nicotinic acetylcholine receptors (nAChRs) . For example, (S)-2-(chloromethyl)-1-methylpyrrolidine is a common precursor for synthesizing substituted pyrrolidines via nucleophilic substitution with phenolic derivatives .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-[(1-methylpyrrolidin-2-yl)methyl]phenol |

InChI |

InChI=1S/C12H17NO/c1-13-8-2-3-11(13)9-10-4-6-12(14)7-5-10/h4-7,11,14H,2-3,8-9H2,1H3 |

InChI Key |

TYKGRSNVFNBOTB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including 2-(4-Hydroxybenzyl)-1-methylpyrrolidine, exhibit significant antibacterial properties. For instance, a related compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may have therapeutic potential against bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds related to this compound have been documented in several studies. For example, research on phenylpropanoid compounds revealed their ability to inhibit inflammatory responses in lipopolysaccharide-stimulated RAW 264.7 cells. This inhibition was linked to the suppression of nitric oxide production and the expression of inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2 . Such findings indicate that this compound could be explored further for its anti-inflammatory applications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrrolidine derivatives. The general synthetic routes often include alkylation reactions and the use of reducing agents to obtain the desired products . Understanding these synthetic pathways is crucial for developing more potent analogs with enhanced biological activities.

Study on Antibacterial Activity

A comparative study assessed the antibacterial efficacy of 3-acyl derivatives of pyrrolidine compounds, including those structurally similar to this compound. The results showed that certain derivatives had effective inhibition zones against common bacterial strains, highlighting their potential use as antimicrobial agents in clinical settings .

Evaluation of Anti-inflammatory Effects

In a controlled laboratory setting, the anti-inflammatory effects of a derivative compound were evaluated using both cellular assays and in vivo models (zebrafish larvae). The study found significant reductions in inflammatory markers, providing evidence for the therapeutic potential of this class of compounds in treating inflammatory diseases .

Data Tables

| Compound | Activity | Test Organism | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 17 |

| S. aureus | 15 | ||

| Related Pyrrolidine Derivative | Anti-inflammatory | RAW 264.7 Cells | Significant Inhibition |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine in the pyrrolidine ring facilitates nucleophilic substitution. Key examples include:

-

Alkylation proceeds via SN2 mechanisms, with steric hindrance from the benzyl group influencing regioselectivity .

-

Acylation requires base-mediated deprotonation of the amine to enhance nucleophilicity.

Oxidation and Reduction

The hydroxyl and aromatic groups undergo redox transformations:

Oxidation Reactions

-

Hydroxyl Group Oxidation :

-

Benzyl Ring Oxidation :

Reduction Reactions

-

Catalytic Hydrogenation :

Electrophilic Aromatic Substitution

The hydroxyl group activates the benzyl ring for electrophilic attacks:

Condensation and Cyclization

The hydroxyl group participates in dehydrative cyclization:

-

Friedel-Crafts Acylation :

-

Mannich Reaction :

Biological Activity Correlation

Reaction modifications significantly alter biological interactions:

-

N-Alkylation enhances blood-brain barrier penetration in CNS-targeted analogs .

-

Bromination at the benzyl ring increases binding affinity to serotonin receptors (EC₅₀ = 12 nM vs. 45 nM for parent compound) .

Synthetic Methodology

Key industrial-scale protocols include:

| Method | Conditions | Scale | Purity | References |

|---|---|---|---|---|

| Chiral Resolution | Preparative HPLC with cellulose columns | 10 kg | >99% ee | |

| Continuous Flow Synthesis | Microreactor, 120°C, 20 bar H₂ | 500 g/h | 98% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrrolidine Derivatives

The pharmacological and physicochemical properties of pyrrolidine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Key Observations:

Substituent Position and Bioactivity: The 4-hydroxybenzyl group in the target compound may enhance hydrogen-bonding interactions with receptors, similar to gymconopin D, which exhibits neuroprotective activity due to its dihydrostilbene and hydroxybenzyl moieties . In contrast, chloroethyl or chlorophenyl substituents (e.g., in clemastine fumarate) increase lipophilicity, improving blood-brain barrier penetration but reducing polar interactions .

Synthetic Accessibility: The target compound can be synthesized via alkylation of (S)-2-(chloromethyl)-1-methylpyrrolidine with 4-hydroxybenzyl alcohol, a method analogous to the synthesis of m-aminophenylpyrrolidine derivatives (40–60% yield) . Clemastine fumarate requires multi-step synthesis involving chiral resolution and fumarate salt formation, highlighting the complexity of introducing bulky aromatic groups .

Physicochemical Properties

- Solubility : The 4-hydroxybenzyl group increases water solubility compared to purely alkyl-substituted pyrrolidines (e.g., 2-(2-chloroethyl)-1-methylpyrrolidine) .

- Thermal Stability : Melting points for similar compounds range widely (e.g., 177–182°C for clemastine fumarate vs. 268–287°C for pyridine derivatives in ), suggesting that aromaticity and hydrogen-bonding capacity critically influence stability .

Q & A

Q. How can researchers optimize the synthetic yield of 2-(4-hydroxybenzyl)-1-methylpyrrolidine?

- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., DMF for high-temperature reactions), stoichiometry of reagents (e.g., 1:1 molar ratio of dialkylamine to aldehyde), and reaction duration (e.g., 20 hours at 150°C). Monitor progress via TLC and purify via liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents (MgSO₄). Yield improvements may arise from catalyst screening (e.g., K₂CO₃ for deprotonation) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Use -NMR (δ 10.01 ppm for aldehyde protons, aromatic signals at 6.75–7.61 ppm) and elemental analysis (e.g., %N = 7.99) for structural confirmation. For purity, employ HPLC with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) mobile phase and UV detection. TLC (silica gel, ethyl acetate/hexane) can track reaction intermediates .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodological Answer : Follow hazard codes H300-H313 (toxic if swallowed/inhaled). Use PPE (gloves, goggles), work in a fume hood, and avoid direct exposure. Store at 2–8°C in airtight containers. Dispose via neutralization (e.g., 10% acetic acid for alkaline residues) and comply with local regulations (e.g., RCRA for hazardous waste) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound under nucleophilic conditions?

- Methodological Answer : The reaction likely proceeds via SN2 displacement, where the pyrrolidine nitrogen attacks the electrophilic carbon of the benzaldehyde derivative. Computational modeling (DFT) can map transition states, while isotopic labeling (e.g., -labeled aldehydes) tracks bond formation. Kinetic studies (variable-temperature NMR) may reveal rate-limiting steps .

Q. How can researchers design in vivo pharmacological studies to assess this compound’s bioactivity?

- Methodological Answer : Use a pre-test/post-test control group design (e.g., murine models) with dose escalation (0.1–10 mg/kg). Measure biomarkers via LC-MS/MS and apply ANOVA for statistical significance. Embed qualitative data (e.g., behavioral observations) alongside quantitative metrics to address secondary research questions .

Q. How should contradictory data in literature regarding this compound’s stability be resolved?

- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use accelerated stability testing (40°C/75% RH) and HPLC-UV to monitor degradation. Apply Arrhenius kinetics to extrapolate shelf-life and identify critical degradation pathways (e.g., hydrolysis of the benzyl ether) .

Q. What in silico strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against receptors like dopamine D2 or serotonin transporters. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD). Use AI tools (e.g., Science Navigator) to optimize hypothesis generation and interpret docking scores .

Q. How does the compound’s stability vary under extreme pH or oxidative conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H2O2 at room temperature.

Analyze degradation products via LC-HRMS and propose fragmentation pathways using software (e.g., MassHunter) .

Q. How can theoretical frameworks guide research on this compound’s role in neurotransmitter modulation?

- Methodological Answer : Align studies with the "dopamine hypothesis" of psychopharmacology. Use receptor occupancy models to correlate in vitro binding data (IC50) with in vivo efficacy. Apply QSAR (quantitative structure-activity relationship) to predict analogs with improved blood-brain barrier penetration .

Q. What advanced techniques identify metabolic byproducts of this compound in hepatic microsomes?

- Methodological Answer :

Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Quench with ice-cold acetonitrile and analyze via UPLC-QTOF-MS. Compare fragmentation patterns with databases (e.g., METLIN) to assign structures. Confirm phase I/II metabolites (e.g., hydroxylation, glucuronidation) using isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.